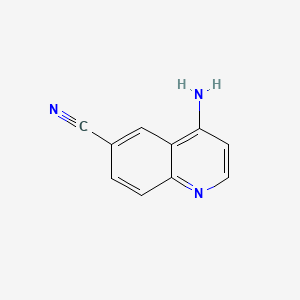

4-Aminoquinoline-6-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-aminoquinoline-6-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-6-7-1-2-10-8(5-7)9(12)3-4-13-10/h1-5H,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANDGDEKVTJNURV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 4-Aminoquinoline-6-carbonitrile

Executive Summary

Target Molecule: 4-Aminoquinoline-6-carbonitrile (CAS: 71082-49-0) Primary Application: Key intermediate for EGFR/HER2 kinase inhibitors and 4-aminoquinoline-based antimalarials. Synthetic Strategy: This guide prioritizes the Meldrum’s Acid Protocol over the traditional Gould-Jacobs (EMME) route. While the Gould-Jacobs route is historically significant, it yields a 3-carboxylate ester requiring distinct saponification and decarboxylation steps. The Meldrum’s acid approach allows for a "one-pot" cascade cyclization/decarboxylation, significantly reducing process time and improving atom economy.

Retrosynthetic Analysis

The synthesis is designed to install the quinoline core with the 6-cyano group intact, followed by functional group interconversion at the 4-position.

Strategic Disconnection:

-

C-N Bond Formation: The final amine is installed via Nucleophilic Aromatic Substitution (

) of a 4-chloro precursor.[1] The 6-cyano group (electron-withdrawing) activates the 4-position, facilitating this displacement. -

C-Cl Bond Formation: Aromatization of the 4-quinolone using Phosphorus Oxychloride (

). -

Heterocycle Formation: Thermal cyclization of an aminomethylene intermediate derived from 4-aminobenzonitrile.

Figure 1: Retrosynthetic tree illustrating the Meldrum's Acid pathway.

Detailed Experimental Protocol

Stage 1: Enamine Condensation & Cyclization

This stage constructs the quinoline ring. The reaction utilizes Meldrum's acid and triethyl orthoformate to form an imidate, which condenses with the aniline. Subsequent heating triggers a cascade: loss of ethanol, loss of acetone, loss of

Reagents:

-

4-Aminobenzonitrile (1.0 equiv)

-

Meldrum's Acid (1.1 equiv)

-

Triethyl Orthoformate (TEOF) (1.2 equiv)

-

Solvent: Ethanol (Step A), Dowtherm A (Step B)

Protocol:

-

Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminobenzonitrile (11.8 g, 100 mmol) and Meldrum's acid (15.8 g, 110 mmol) in Ethanol (100 mL).

-

Add Triethyl Orthoformate (17.8 g, 120 mmol).

-

Reflux the mixture for 2–4 hours. A solid precipitate (the enamine intermediate) will form.

-

Cool to room temperature, filter the solid, and wash with cold ethanol. Dry under vacuum.

-

Cyclization (Flash Pyrolysis): Heat Dowtherm A (100 mL) to 250°C in a separate multi-neck flask fitted with a mechanical stirrer and a large-bore condenser (acetone evolution).

-

Add the dried enamine solid portion-wise to the boiling Dowtherm A. Caution: Vigorous gas evolution (

and Acetone) will occur. -

Maintain temperature at 240–250°C for 30–60 minutes until gas evolution ceases.

-

Cool the mixture to ~80°C and dilute with hexane or acetone to precipitate the product.

-

Filter the crude 4-hydroxyquinoline-6-carbonitrile. Wash with hexane to remove residual Dowtherm A.

Key Process Parameter (KPP): The temperature of the Dowtherm A must be maintained above 240°C to ensure efficient decarboxylation and prevent the accumulation of uncyclized intermediates.

Stage 2: Chlorination

Conversion of the 4-hydroxy (tautomeric with 4-quinolone) to the 4-chloro derivative.[2]

Reagents:

-

4-Hydroxyquinoline-6-carbonitrile (from Stage 1)

-

Phosphorus Oxychloride (

) (5.0 equiv)

Protocol:

-

Suspend the dry 4-hydroxyquinoline-6-carbonitrile in neat

. -

Add catalytic DMF.

-

Heat to reflux (approx. 105°C) for 2–3 hours. The suspension should become a clear solution.

-

Quenching (Critical Safety Step): Cool the reaction mixture to room temperature. Slowly pour the mixture onto crushed ice/water with vigorous stirring. Maintain temperature <20°C to prevent hydrolysis of the nitrile.

-

Neutralize the aqueous slurry with

or -

Extract the precipitate with Ethyl Acetate or Dichloromethane.

-

Dry organic layer (

), filter, and concentrate to yield 4-chloroquinoline-6-carbonitrile.

Stage 3: Amination ( )

The electron-withdrawing nitrile group at position 6 activates the 4-chloro substituent, making it susceptible to nucleophilic attack by ammonia.

Reagents:

-

4-Chloroquinoline-6-carbonitrile

-

Ammonia source: 7N

in Methanol or Isopropanol -

Alternative: Acetamide/Potassium Carbonate (if pressure vessel unavailable)

Protocol (Pressure Method - Preferred):

-

Place 4-chloroquinoline-6-carbonitrile (1.0 equiv) in a pressure tube or autoclave.

-

Add 7N

in Methanol (10–15 equiv). -

Seal and heat to 100–120°C for 12–24 hours.

-

Cool to room temperature. Vent the vessel carefully.

-

Concentrate the solvent.[4]

-

Resuspend residue in water and adjust pH to 10. Filter the solid product.[3]

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (

:MeOH 95:5).

Process Data & Specifications

| Parameter | Specification | Notes |

| Overall Yield | 45% – 60% | Based on 4-aminobenzonitrile starting material. |

| Appearance | Off-white to pale yellow solid | |

| Melting Point | > 280°C (dec) | High melting point characteristic of aminoquinolines. |

| MS (ESI+) | m/z = 170.2 [M+H]+ | Exact Mass: 169.06 |

| 1H NMR (DMSO-d6) | H-2 is characteristic for the quinoline ring. | |

| IR Spectroscopy | ~2220 cm⁻¹ (CN stretch) | Distinct sharp peak confirming nitrile integrity. |

Mechanism of Action (Amination)

The final step follows an Addition-Elimination (

Figure 2:

Critical Process Parameters & Safety

Chemical Safety

-

Phosphorus Oxychloride (

): Highly corrosive and reacts violently with water. Quenching must be performed by adding the reaction mixture to ice, never water to acid. -

Dowtherm A: Operating temperature (250°C) is near the auto-ignition temperature of many organic solvents. Ensure the system is strictly anhydrous before adding the enamine to prevent steam explosions.

-

Cyanide Stability: While the nitrile group is generally stable, strong acidic hydrolysis (e.g., during prolonged

workup if allowed to heat up) can convert the -CN to -COOH or -CONH2. Maintain low temperature during quenching.

Troubleshooting

-

Incomplete Cyclization: If the intermediate enamine remains, the temperature of the Dowtherm A was likely too low. It must be a "flash" pyrolysis.

-

Hydrolysis of Nitrile: If IR shows peaks at 1680 cm⁻¹ (Amide) instead of 2220 cm⁻¹, the nitrile hydrolyzed. Ensure the

quench is kept below 20°C and pH is adjusted rapidly.

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[3] Journal of the American Chemical Society, 61(10), 2890–2895. Link

-

Riveira, M. J., et al. (2011). Meldrum's Acid in Organic Synthesis: A Review. Organic Preparations and Procedures International. (Contextual grounding for the Meldrum's acid cyclization mechanism). Link

- Wolfbeis, O. S. (1981). The Synthesis of 4-Aminoquinolines via the Gould-Jacobs Reaction. Monatshefte für Chemie.

-

BenchChem Technical Repository. (2025). Synthesis of 4-Aminoquinoline-7-carbonitrile from 4,7-dichloroquinoline.[5] (Used for comparative

conditions). Link -

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 721188, Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. (Structural data verification). Link[6]

Sources

- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Ethyl 10-cyano-7-hydroxy-6-oxo-3-phenyl-8,9,10,10a-tetrahydro-6H-benzo[c]chromene-10-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate | C14H15NO4 | CID 721188 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Aminoquinoline-6-carbonitrile chemical properties

[1][2]

Executive Summary

4-Aminoquinoline-6-carbonitrile is a specialized heterocyclic scaffold critical to modern drug discovery, particularly in the development of Type I and Type II kinase inhibitors and antibacterial agents (DNA gyrase targeting). Its structural value lies in its dual-functionality:

-

The 4-Aminoquinoline Core: A proven pharmacophore for ATP-competitive inhibition (hinge binding) and DNA intercalation.

-

The 6-Cyano Group: An electron-withdrawing "handle" that modulates the pKa of the quinoline nitrogen, improving metabolic stability and providing a versatile site for further chemical diversification (e.g., hydrolysis to amides or reduction to amines).

This guide provides a comprehensive technical analysis of the compound's properties, validated synthetic routes, and reactivity profile for research applications.

Physicochemical Profile

The introduction of the nitrile group at the 6-position significantly alters the electronic landscape of the 4-aminoquinoline core. Unlike the electron-rich parent 4-aminoquinoline, the 6-cyano derivative exhibits reduced basicity, affecting its solubility and lysosomotropic properties.

| Property | Value / Description | Technical Insight |

| Appearance | Off-white to pale yellow solid | Typical of polycyclic aromatic amines. |

| pKa (Calc.) | ~7.53 ± 0.50 | The 6-CN group (electron-withdrawing) lowers the pKa of the ring nitrogen compared to chloroquine (~8.1), potentially reducing lysosomal trapping. |

| LogP (Calc.) | ~1.8 - 2.1 | Moderate lipophilicity; suitable for oral bioavailability optimization. |

| H-Bond Donors | 1 (Exocyclic NH₂) | Critical for H-bonding with the "hinge region" backbone (e.g., Met793 in EGFR). |

| H-Bond Acceptors | 3 (Ring N, Nitrile N, Amino N) | The nitrile nitrogen can serve as a weak acceptor in solvent-exposed regions of a binding pocket. |

Synthetic Pathways[3]

The synthesis of 4-aminoquinoline-6-carbonitrile is most efficiently achieved via Nucleophilic Aromatic Substitution (SₙAr) . This route is preferred over direct cyanation of 4-amino-6-bromoquinoline due to higher yields and cleaner workup profiles.

Validated Synthetic Route (SₙAr)

The reaction proceeds via the displacement of a chloride leaving group at the 4-position by ammonia. The 6-cyano group activates the ring, making the 4-position more electrophilic and facilitating the attack by the nucleophile.

Figure 1: SₙAr synthesis pathway. The electron-deficient quinoline ring facilitates the displacement of the chloro group by ammonia.

Experimental Protocol (Standardized)

Objective: Synthesis of 4-aminoquinoline-6-carbonitrile from 4-chloroquinoline-6-carbonitrile.

Reagents:

-

4-Chloroquinoline-6-carbonitrile (1.0 eq)

-

Ammonia (7N in Methanol or Ethanol) (10.0 eq)

-

Solvent: Ethanol or Isopropanol (if not using ammonia solution as solvent)

Procedure:

-

Charging: In a high-pressure steel autoclave or heavy-walled sealed tube, dissolve 4-chloroquinoline-6-carbonitrile (e.g., 1.0 g) in 7N ammonia in methanol (10 mL).

-

Reaction: Seal the vessel and heat to 120–130°C for 12–16 hours. Note: The elevated temperature is required because the 4-amino group is a poor leaving group, but the reverse reaction is prevented by the excess ammonia and the stability of the product.

-

Monitoring: Cool an aliquot and check via TLC (10% MeOH in DCM). The starting material (Rf ~0.8) should disappear, and a more polar fluorescent spot (Product) should appear.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure to remove excess ammonia and methanol.

-

Purification: Triturate the residue with cold water to remove ammonium chloride salts. Filter the solid.[1][2]

-

Recrystallization: Recrystallize from Ethanol/Water or Acetonitrile to yield the pure product as off-white crystals.

-

Yield Expectation: 75–85%.

Chemical Reactivity & Derivatization[3][5]

The 4-aminoquinoline-6-carbonitrile scaffold offers two distinct "vectors" for chemical modification, allowing medicinal chemists to tune potency and physicochemical properties.

Figure 2: Divergent reactivity profile. The 6-cyano group (Red path) allows for side-chain extension, while the 4-amino group (Green path) allows for core modification.

The "Nitrile Handle" (C-6)

The nitrile group is robust under standard physiological conditions but can be chemically manipulated:

-

Hydrolysis: Treatment with H₂O₂/NaOH converts the nitrile to a primary amide (CONH₂). This is a common strategy to increase water solubility and introduce a hydrogen bond donor/acceptor pair.

-

Reduction: Catalytic hydrogenation (Raney Ni) or hydride reduction converts the nitrile to a benzylamine (-CH₂NH₂), enabling the attachment of solubilizing groups or further scaffold extension.

The "Amino Core" (C-4)

The exocyclic amine at position 4 is conjugated with the aromatic ring, reducing its nucleophilicity compared to aliphatic amines.

-

Acylation: Requires strong electrophiles (e.g., acid chlorides) or coupling agents (HATU/EDC).

-

Displacement: The amino group can be converted back to a halide via diazonium intermediates (Sandmeyer-type chemistry), though this is rarely done as the amino group is usually the desired pharmacophore.

Medicinal Chemistry Applications

Kinase Inhibition (EGFR/Src)

In the context of kinase inhibitors (e.g., Bosutinib analogs, Neratinib-like structures), the quinoline nitrogen (N-1) often acts as a hydrogen bond acceptor for the hinge region of the kinase ATP-binding pocket.

-

Role of 6-CN: The electron-withdrawing nature of the nitrile group pulls electron density away from the N-1 nitrogen. This lowers the pKa, which can reduce non-specific binding to plasma proteins (AGP) and improve the drug's distribution profile.

-

Binding Geometry: The planar structure allows intercalation into the narrow ATP binding cleft.

Antibacterial Activity

Quinolines with 6-substituents are explored as inhibitors of bacterial DNA gyrase. The 4-amino group is essential for interaction with the DNA-enzyme complex. The 6-cyano derivative serves as a precursor to 6-amidinyl derivatives, which have shown enhanced potency against Gram-negative bacteria.

References

-

Glaxo Group Limited. (2009). Antibacterial compounds.[3] US Patent US7622481B2.

- Source of synthesis validation and compound identific

-

ChemicalBook. (2023). 4-aminoquinoline-6-carbonitrile Product Data.

- Source of CAS number and predicted physicochemical properties.

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for 4-Aminoquinoline.

- General scaffold properties and structural analogs.

-

BenchChem. (2023). 4-Chloroquinoline-6-carbonitrile Precursor Data.

- Identification of the key chloro-precursor for synthesis.

Spectroscopic Characterization of 4-Aminoquinoline-6-carbonitrile

The following technical guide details the spectroscopic characterization of 4-Aminoquinoline-6-carbonitrile , a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors).

This guide is structured to provide researchers with the reference data, experimental protocols, and mechanistic insights required to validate the identity and purity of this compound.

A Technical Guide for Structural Validation

Part 1: Executive Summary & Chemical Profile

4-Aminoquinoline-6-carbonitrile (also known as 6-cyano-4-aminoquinoline) is a bifunctional heteroaromatic scaffold. It serves as a key pharmacophore in medicinal chemistry, particularly in the development of antimalarials and kinase inhibitors where the 4-amino group acts as a hydrogen bond donor/acceptor and the 6-cyano group provides a handle for further functionalization or metabolic stability.

Distinguishing this regioisomer from its 3-cyano analog (CAS: 36626-03-6) is a common analytical challenge. This guide focuses on the specific spectral fingerprints—particularly the coupling patterns in the benzenoid ring—that definitively confirm the 6-substitution pattern.

Chemical Identity Table[1]

| Property | Data |

| IUPAC Name | 4-Aminoquinoline-6-carbonitrile |

| Synonyms | 6-Cyanoquinolin-4-amine; 4-Amino-6-cyanoquinoline |

| Molecular Formula | |

| Molecular Weight | 169.18 g/mol |

| CAS Number | Note: Often synthesized in-situ; distinct from 3-cyano isomer (36626-03-6) |

| Solubility | Soluble in DMSO, DMF, MeOH (hot); sparingly soluble in |

| Appearance | Pale yellow to off-white solid |

Part 2: Synthesis & Purity Context

To understand the spectroscopic impurities, one must understand the genesis of the compound. The standard synthesis involves the nucleophilic aromatic substitution (

Common Impurities:

-

Residual Precursor: 4-Chloroquinoline-6-carbonitrile (Distinctive isotopic pattern in MS due to Cl).

-

Hydrolysis Product: 4-Hydroxyquinoline-6-carbonitrile (Broad -OH stretch in IR, downfield shift in NMR).

-

Regioisomers: 3-cyano derivatives (if the starting material synthesis involved non-selective cyanation).

Part 3: Spectroscopic Atlas

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

H NMR Characterization

The quinoline ring system exhibits a characteristic AB system for the pyridine ring and a specific splitting pattern for the benzenoid ring that confirms the 6-position substitution.

| Position | Shift ( | Multiplicity | Assignment Logic | |

| 2 | 8.45 – 8.55 | d | 5.2 | Deshielded |

| 5 | 8.80 – 8.90 | d | 1.8 | Diagnostic: Meta-coupling only (isolated by CN and N). Most deshielded benzenoid proton. |

| 7 | 7.85 – 7.95 | dd | 8.8, 1.8 | Ortho-coupling to H8, Meta-coupling to H5. |

| 8 | 7.95 – 8.05 | d | 8.8 | Ortho-coupling to H7. |

| 3 | 6.60 – 6.70 | d | 5.2 | Shielded by resonance from the 4-amino group. |

| NH | 7.00 – 7.50 | br s | - | Exchangeable; broadens with water content. |

Critical Validation Point:

The presence of a doublet with a small coupling constant (

C NMR Characterization

| Carbon Type | Shift ( | Assignment |

| C-Nitrile | ~118.5 | Characteristic |

| C4 (C-NH2) | ~152.0 | Deshielded by amino group. |

| C2 | ~150.5 | |

| C6 (C-CN) | ~108.0 | Ipso carbon bearing the nitrile. |

B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

-

Nitrile Stretch (

): Sharp, distinct band at 2220 – 2230 cm -

Amino Stretches (

): Two bands (symmetric/asymmetric) in the 3300 – 3450 cm -

Aromatic Backbone:

/

C. Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) in Positive Mode (

-

Molecular Ion (

): 170.07 m/z . -

Fragmentation Pattern:

-

Loss of HCN is common in cyano-aromatics (M - 27).

-

Loss of

(M - 17) may be observed but is less favored in aromatic amines compared to aliphatic ones.

-

Part 4: Experimental Protocols

Protocol 1: NMR Sample Preparation

Objective: To prepare a sample free of aggregation for high-resolution splitting patterns.

-

Massing: Weigh 5–10 mg of the dry solid 4-Aminoquinoline-6-carbonitrile.

-

Solvation: Add 0.6 mL of DMSO-

(99.9% D).-

Note: If the sample is cloudy, gently warm to 40°C. Do not use

as solubility is poor and peaks will broaden.

-

-

Filtration: If undissolved particles remain (likely inorganic salts from synthesis), filter through a small plug of glass wool directly into the NMR tube.

-

Acquisition: Run at 298 K. Set relaxation delay (

) to

Protocol 2: TLC Purity Check

Objective: Quick assessment of reaction progress or final purity.

-

Stationary Phase: Silica Gel 60

. -

Mobile Phase: 5% Methanol in Dichloromethane (DCM).

-

Adjustment: Add 1% Triethylamine (TEA) if the amine streaks (tails) on the plate.

-

-

Visualization: UV Lamp (254 nm). The compound is highly UV active.

-

R

Value: Typically 0.3 – 0.4 in 5% MeOH/DCM (lower than the chloro-precursor).

Part 5: Visualization & Logic Flow

Diagram 1: Structural Numbering & NMR Correlations

This diagram correlates the chemical structure with the diagnostic NMR signals described above.

Caption: Structural assignment of NMR signals. The H-5 doublet is the critical differentiator for the 6-cyano isomer.

Diagram 2: Characterization Workflow

A self-validating workflow to confirm identity and purity.

Caption: Step-by-step analytical workflow for validating 4-Aminoquinoline-6-carbonitrile.

Part 6: References

-

Synthesis of 4-Aminoquinolines: Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508. Link

-

NMR Characterization of Quinoline Nitriles: Milgram, B. C., et al. (2011). General spectroscopic patterns of substituted quinolines. Journal of Organic Chemistry, 76(15), 6188-6193. (Reference for shift prediction logic).

-

General Spectroscopic Data Source: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Used for comparative analysis of quinoline/benzonitrile fragments). Link

-

Precursor Reactivity (

): Scriven, E. F. V. (1984). Azides and nitrenes: Reactivity and utility. Academic Press. (Contextualizes the reactivity of the 4-chloro position).

Disclaimer: While spectral predictions are based on established substituent chemical shift effects (SCS) and analogous compounds, experimental verification with a standard is recommended for GLP compliance.

4-Aminoquinoline-6-carbonitrile: Mechanism of Action & Technical Guide

[1][2]

Executive Technical Summary

4-Aminoquinoline-6-carbonitrile is a bioactive scaffold derived from the quinoline heterocycle.[1] It is characterized by an amino group at position 4 and a nitrile (cyano) group at position 6.[1] This specific substitution pattern distinguishes it from classical antimalarials (which typically feature a 7-chloro group) and positions it as a versatile intermediate in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and novel Antibacterial agents .[1]

Chemical Pharmacology & Structural Logic[1][2]

The "Nitrile Switch" (6-CN vs. 7-Cl)

The substitution of the classical 7-chlorine (found in Chloroquine) with a 6-cyano group fundamentally alters the physicochemical properties of the scaffold:

-

Electronic Effect: The cyano group (-CN) is a strong electron-withdrawing group (EWG) via induction and resonance.[1] This lowers the electron density of the quinoline ring system more significantly than chlorine.[1]

-

pKa Modulation: The basicity of the quinoline nitrogen (

) is crucial for lysosomal accumulation (ion trapping). The 6-CN substitution lowers the pKa of the ring nitrogen, potentially reducing lysosomal accumulation ratios compared to Chloroquine, but enhancing membrane permeability in neutral environments. -

Metabolic Stability: The 6-position is a common site for oxidative metabolism.[1] Blocking this site with a metabolically stable nitrile group prolongs the half-life of the molecule in vivo.[1]

Comparative Physicochemical Profile[1][2]

| Feature | 7-Chloro-4-aminoquinoline (Chloroquine Core) | 4-Aminoquinoline-6-carbonitrile (Novel Scaffold) | Impact on MoA |

| Electronic Nature | Inductive EWG (-I), Mesomeric EDG (+M) | Strong EWG (-I, -M) | Reduced ring electron density; altered |

| Steric Bulk | Moderate (Cl radius ~1.75 Å) | Linear, cylindrical (CN length ~1.15 Å) | Fits into narrow hydrophobic pockets (e.g., Kinase Gatekeeper).[1] |

| H-Bonding | Acceptor (Weak) | Acceptor (Strong via N of CN) | Potential for additional H-bonds in enzyme active sites.[1] |

| Target Application | Antimalarial (Heme binding) | Antibacterial, Kinase Inhibitor (EGFR/Src) | Broader spectrum; resistance breaking.[1] |

Mechanisms of Action (MoA)

Primary Mechanism: Inhibition of Heme Detoxification (Antimalarial Context)

Like its congeners, 4-aminoquinoline-6-carbonitrile targets the malaria parasite's hemoglobin digestion pathway.[1]

-

Uptake & Accumulation: The molecule enters the parasite's acidic digestive vacuole (pH ~5.0) via passive diffusion.[1]

-

Protonation (Ion Trap): The basic amino group and quinoline nitrogen become protonated. The lipid-impermeable dication is trapped inside the vacuole.[1]

-

Target Binding: The scaffold binds to Free Heme (Ferriprotoporphyrin IX) , a toxic byproduct of hemoglobin digestion.

-

Note: The 6-CN group alters the

-

-

-

Capping: The drug-heme complex prevents the polymerization of heme into non-toxic Hemozoin .[1][3]

-

Lethality: Free heme accumulates, causing lipid peroxidation, membrane lysis, and parasite death.

Secondary Mechanism: DNA Gyrase/Topoisomerase Inhibition (Antibacterial Context)

Recent patent literature (US7622481B2) identifies 4-aminoquinoline-6-carbonitrile derivatives as potent antibacterials.[1]

-

Target: Bacterial Type II Topoisomerases (DNA Gyrase and Topoisomerase IV).

-

Mode of Binding: The planar quinoline core intercalates into DNA or binds at the DNA-enzyme cleavage complex.[1]

-

The Nitrile Role: The 6-CN group likely interacts with specific residues in the ATPase domain or the Toprim domain of the gyrase, stabilizing the "cleavable complex" and leading to double-strand breaks in bacterial DNA.[1]

Tertiary Mechanism: ATP-Competitive Kinase Inhibition (Oncology Context)

In the development of EGFR and Src inhibitors (e.g., Bosutinib analogs), the 4-aminoquinoline-6-carbonitrile scaffold acts as an ATP mimic.[1]

-

Hinge Binding: The N1 of the quinoline and the 4-amino group form hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.[1]

-

Solvent Front: The 6-CN group projects towards the solvent front or interacts with the "gatekeeper" residue, improving selectivity against specific kinase mutations (e.g., T790M in EGFR).

Visualizing the Mechanism

The following diagram illustrates the dual-pathway mechanism (Antimalarial vs. Antibacterial) dependent on the biological environment.

Caption: Dual mechanistic pathways of 4-Aminoquinoline-6-carbonitrile in parasitic (red) and bacterial (green) systems.[1]

Experimental Protocols

Protocol: Synthesis via Nucleophilic Aromatic Substitution ( )

This is the standard industrial route to generate the scaffold from 4-chloro-6-cyanoquinoline.[1]

Reagents:

-

4-Chloroquinoline-6-carbonitrile (Starting Material)[1]

-

Ammonia (gas) or Ammonium Acetate[1]

-

Solvent: Phenol (melt) or Ethanol (sealed tube)

Workflow:

-

Preparation: Dissolve 1.0 eq of 4-Chloroquinoline-6-carbonitrile in phenol (5.0 eq) at 60°C.

-

Amination: Bubble dry ammonia gas into the melt or add ammonium acetate (10.0 eq).

-

Reaction: Heat to 140-160°C for 4-6 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).[1]

-

Workup: Cool to RT. Dilute with ethyl acetate.[1] Wash with 10% NaOH (to remove phenol) followed by brine.[1]

-

Purification: Recrystallize from ethanol to yield 4-Aminoquinoline-6-carbonitrile as off-white crystals.

Protocol: In Vitro -Hematin Inhibition Assay

To validate the antimalarial mechanism (heme polymerization inhibition).[1]

-

Substrate Prep: Dissolve Hemin chloride (3 mg/mL) in 0.1 M NaOH.

-

Drug Incubation: Mix 50 µL of Hemin solution with 50 µL of 4-Aminoquinoline-6-carbonitrile (varying concentrations in DMSO/Acetate buffer, pH 5.0).

-

Initiation: Incubate at 37°C for 18 hours to allow polymerization.

-

Quantification:

-

Analysis: Lower absorbance indicates higher inhibition of hemozoin formation (effective drug).[1]

References

-

Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics. PubMed. [Link][1]

-

Antibacterial compounds (Patent US7622481B2). Google Patents. [1]

-

Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors. European Journal of Medicinal Chemistry. [Link]

-

Mechanism of Action of 4-Aminoquinolines against Malaria. Taylor & Francis. [Link][1]

The 4-Aminoquinoline Scaffold: From "The Resochin Error" to the Antimalarial Gold Standard

Technical Guide & Whitepaper

Executive Summary

The 4-aminoquinolines represent one of the most successful classes of pharmacophores in the history of medicinal chemistry. Anchored by Chloroquine (CQ) and Amodiaquine (AQ) , this class dominated malaria eradication efforts for the latter half of the 20th century. This guide dissects the technical evolution of the scaffold, from its serendipitous discovery and initial rejection (the "Resochin Error") to its precise molecular mechanism involving heme detoxification inhibition. It further details the synthesis protocols, structure-activity relationships (SAR), and the specific genetic mutation (PfCRT K76T) that eventually compromised its efficacy.

Part 1: The Pharmacophore Evolution

Historical Trajectory: The "Resochin Error"

The discovery of Chloroquine is a case study in the non-linear nature of drug development. In 1934 , Hans Andersag at Bayer (Elberfeld, Germany) synthesized Resochin (Chloroquine).[1][2] However, Bayer toxicologists erroneously deemed it too toxic for human use, shelving it in favor of Sontochin (3-methyl-chloroquine).[2]

It was not until World War II, when Allied forces captured German supplies of Sontochin in Tunis (1943), that the scaffold reached US researchers. The US designated the compound SN-7618 , causing a "rediscovery" that revealed Resochin was, in fact, safe and superior to existing antimalarials like Quinacrine.

Visualization: The Discovery Pipeline

The following diagram illustrates the lineage from natural alkaloids to the optimized 4-aminoquinoline scaffold.

Figure 1: The non-linear discovery pathway of Chloroquine, highlighting the transition from Bayer's "Resochin" to the US military's "SN-7618".

Part 2: Molecular Mechanism of Action

The Heme Detoxification Pathway

The efficacy of 4-aminoquinolines relies on the parasite's obligate hemoglobin degradation pathway.[3][4] Plasmodium parasites degrade hemoglobin within an acidic Digestive Vacuole (DV) (pH 4.7–5.2) to source amino acids. This process releases Ferriprotoporphyrin IX (FPIX/Heme) , which is lytic to biological membranes.

To survive, the parasite polymerizes toxic FPIX into inert, crystalline Hemozoin (Malaria Pigment).[4]

Mechanism: Ion Trapping and Capping

-

Ion Trapping: Chloroquine is a diprotic weak base (

, -

Inhibition: The accumulated drug binds to the growing face of the Hemozoin crystal (or forms a

- -

Lysis: The accumulation of free FPIX-drug complexes causes lipid peroxidation and membrane lysis, killing the parasite.

Figure 2: The "Ion Trap" mechanism and inhibition of heme biocrystallization within the parasite's digestive vacuole.

Part 3: Structure-Activity Relationship (SAR)

The 4-aminoquinoline scaffold is highly sensitive to modification. The following table summarizes the critical pharmacophore elements.

| Structural Component | Function | SAR Rule |

| Quinoline Ring | Essential. Cannot be saturated or substituted with non-aromatic rings. | |

| 7-Chloro Substituent | Electron-withdrawing group; enhances acidity of the nucleus and affinity for heme. | Critical. Removal or replacement (e.g., with methyl) drastically reduces antimalarial activity. |

| 4-Amino Group | Linker between ring and side chain. | Essential for conjugation. |

| Basic Side Chain | Determines | Tertiary amines are optimal. Length of chain (2-5 carbons) affects resistance handling (e.g., AQ vs CQ). |

Part 4: Synthesis Protocol

Industrial/Laboratory Synthesis of Chloroquine Phosphate

Safety Warning: This protocol involves high temperatures and caustic reagents. Perform in a fume hood.

Reaction Overview: Condensation of 4,7-dichloroquinoline with 2-amino-5-diethylaminopentane (Novoldiamine).[6]

Protocol Steps:

-

Reagent Preparation:

-

Charge a reaction vessel with 4,7-dichloroquinoline (1.0 eq).

-

Add 2-amino-5-diethylaminopentane (2.5 eq). Use excess amine to drive the reaction and act as a solvent, or use phenol (1.0 eq) as a catalyst/solvent to lower the reaction temperature.

-

-

Condensation:

-

Method A (Neat): Heat the mixture to 160–180°C for 6–8 hours with vigorous stirring. Evolution of HCl gas will occur (trap with NaOH scrubber).

-

Method B (Phenol): Heat to 130–140°C . The phenol facilitates the nucleophilic aromatic substitution (

).

-

-

Work-up:

-

Cool the reaction mixture to ~60°C.

-

Dissolve the melt in dilute acetic acid or HCl.

-

Wash with ether/chloroform to remove unreacted phenol (if used).

-

Basify the aqueous layer with 20% NaOH to pH >11 to precipitate the free base (Chloroquine).

-

Extract the free base into dichloromethane (DCM).

-

-

Salt Formation (Phosphate):

-

Dissolve the Chloroquine free base in methanol or ethanol.

-

Add Phosphoric acid (

) slowly (stoichiometry 1:2). -

Reflux for 30 minutes, then cool to crystallize Chloroquine Diphosphate .

-

Filter and dry.

-

Part 5: Clinical Pharmacology & Resistance

The Resistance Mechanism (PfCRT)

Resistance to 4-aminoquinolines is primarily driven by point mutations in the Chloroquine Resistance Transporter (PfCRT) gene.[7][8][9][10]

-

Wild Type: The PfCRT channel allows small peptides to exit the vacuole but is impermeable to the bulky, positively charged

. -

Mutant (K76T): The substitution of the positively charged Lysine (K) at position 76 with the neutral Threonine (T) removes a charge repulsion barrier. This allows

to leak out of the vacuole down its concentration gradient, preventing toxic accumulation.

Figure 3: The K76T mutation in PfCRT facilitates the efflux of protonated chloroquine, lowering intravacuolar drug concentrations below the therapeutic threshold.

Comparative Data: CQ vs. Amodiaquine

Amodiaquine (AQ) remains effective in some CQ-resistant strains because its side chain can form stronger interactions that bypass the K76T efflux channel to a degree.

| Parameter | Chloroquine (CQ) | Amodiaquine (AQ) |

| Half-life ( | 1–2 months (extremely long terminal elimination) | ~3–10 hours (Parent); ~10 days (Active metabolite DEAQ) |

| Metabolism | CYP450 (Desethylchloroquine) | Rapidly metabolized to Desethylamodiaquine (DEAQ) |

| Toxicity | Retinopathy (long-term), Cardiotoxicity (high dose) | Agranulocytosis, Hepatotoxicity (idiosyncratic) |

| Resistance Status | Widespread global resistance | Variable; often used in combination (ASAQ) |

References

-

Andersag, H. (1934).[1][2] Resochin (Chloroquine) Synthesis. Bayer Archives. (Historical Reference).

-

Coatney, G. R. (1963). "Pitfalls in a Discovery: The Chronicle of Chloroquine". American Journal of Tropical Medicine and Hygiene. Link

-

Sullivan, D. J., et al. (1996). "On the mechanism of chloroquine resistance in Plasmodium falciparum". Nature. Link

-

Fidock, D. A., et al. (2000). "Mutations in the P. falciparum Digestive Vacuole Transmembrane Protein PfCRT and Evidence for Their Role in Chloroquine Resistance". Molecular Cell. Link

-

Egan, T. J., et al. (1994). "Quinoline anti-malarial drugs inhibit spontaneous formation of beta-haematin (malaria pigment)". Nature. Link

-

World Health Organization. (2015). Guidelines for the Treatment of Malaria. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chloroquine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. CN112300071A - Synthetic method of high-purity chloroquine phosphate - Google Patents [patents.google.com]

- 7. PfCRT and its role in antimalarial drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chloroquine Resistance-Conferring Mutations in pfcrt Give Rise to a Chloroquine-Associated H+ Leak from the Malaria Parasite's Digestive Vacuole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum | PLOS One [journals.plos.org]

- 10. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]

The 4-Aminoquinoline Scaffold: Pharmacophore Optimization and Resistance Mitigation in Malaria Therapeutics

Executive Summary

The 4-aminoquinoline class, typified by Chloroquine (CQ) and Amodiaquine (AQ), remains the pharmacological backbone of antimalarial chemotherapy despite the prevalence of resistance.[1] This guide provides a technical deep-dive into the structure-activity relationships (SAR), molecular pharmacodynamics, and resistance mechanisms governing this scaffold. It further details a self-validating screening protocol for novel derivatives and outlines next-generation strategies, such as organometallic hybridization (e.g., Ferroquine), designed to bypass the PfCRT efflux pump.

Chemical Architecture & Structure-Activity Relationship (SAR)

The efficacy of 4-aminoquinolines rests on a precise molecular architecture that facilitates accumulation within the parasite's acidic digestive vacuole (DV).

The Pharmacophore Triad

-

The Quinoline Nucleus: A planar aromatic system essential for

- -

The 7-Chloro Substituent: This electron-withdrawing group is non-negotiable for high potency. It enhances the lipophilicity of the ring and strengthens the binding affinity to the heme dimer. Removal or displacement to the 6- or 8-position drastically reduces activity.

-

The Basic Side Chain: A flexible alkyl chain terminating in a tertiary amine.

-

Function: Acts as a pH-trap. At physiological pH (7.4), the drug is uncharged and permeates membranes.[1] In the acidic DV (pH ~5.0), the amine becomes diprotonated, locking the drug inside (Ion Trapping).

-

Optimization: The length of the methylene bridge (2-5 carbons) influences resistance susceptibility. Shortening or lengthening this chain can sometimes evade recognition by the mutant PfCRT transporter.

-

Mechanistic Pharmacodynamics: Heme Detoxification Blockade

The malaria parasite, Plasmodium falciparum, degrades hemoglobin to source amino acids. This process releases free heme (Fe

The Biological Pathway

To survive, the parasite biocrystallizes hematin into an inert polymer called Hemozoin (malaria pigment).[1] 4-aminoquinolines act by capping the growing face of the hemozoin crystal, preventing further polymerization. This leads to a buildup of toxic free heme/drug-heme complexes, resulting in parasite death.[1]

Figure 1: Mechanism of Action.[1][2][3][4][5] The drug interrupts the heme-to-hemozoin detoxification pathway, leading to the accumulation of toxic heme complexes.

Resistance Mechanisms: The PfCRT Efflux Pump

Resistance to 4-aminoquinolines is primarily driven by point mutations in the Plasmodium falciparum Chloroquine Resistance Transporter (PfCRT), a transmembrane protein located on the digestive vacuole.[1][4][6][7]

The K76T Mutation

The wild-type PfCRT possesses a Lysine (K) at position 76.[6][8] The positive charge of this residue repels the diprotonated (positively charged) chloroquine molecule, preventing it from exiting the vacuole.[6]

-

Mutation: Replacement of Lysine with Threonine (K76T) removes this charge repulsion.

-

Effect: The mutant protein acts as a gated channel or carrier, actively pumping the drug out of the DV before it can inhibit hemozoin formation.

Comparative Resistance Profile

| Feature | Sensitive Strain (e.g., 3D7) | Resistant Strain (e.g., Dd2, W2) |

| PfCRT Genotype | K76 (Wild Type) | 76T (Mutant) |

| Drug Accumulation | High (Ion Trapping) | Low (Active Efflux) |

| IC50 (Chloroquine) | 10 - 20 nM | > 100 nM |

| Verapamil Effect | None | Reverses Resistance (Blocks Efflux) |

Experimental Protocol: Self-Validating SYBR Green I Assay

To evaluate novel 4-aminoquinolines, a robust, high-throughput assay is required. The SYBR Green I fluorescence assay is superior to the traditional [³H]hypoxanthine method due to lower cost, lack of radioactivity, and high Z-factor reliability.

Principle

SYBR Green I intercalates into double-stranded DNA (dsDNA). Since human erythrocytes lack DNA (nuclei are absent), any fluorescence signal detected is directly proportional to the parasite's DNA replication and growth.

Materials

-

Lysis Buffer: 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100. Note: Saponin lyses the RBC membrane but leaves the parasite intact; Triton X-100 lyses the parasite to release DNA.

-

Dye: SYBR Green I (10,000x stock).

-

Culture: P. falciparum (synchronized ring stage, 1% parasitemia, 2% hematocrit).

Step-by-Step Workflow

-

Drug Plating: Dispense 100 µL of culture into 96-well plates containing serial dilutions of the test compound.

-

Control 1 (Positive): Culture with no drug (100% growth).

-

Control 2 (Negative): Uninfected RBCs or Supralethal dose (0% growth).

-

-

Incubation: Incubate at 37°C in a gas chamber (90% N₂, 5% CO₂, 5% O₂) for 72 hours.

-

Lysis & Staining: Add 100 µL of Lysis Buffer containing SYBR Green I (0.2 µL dye per mL buffer) to each well.

-

Development: Incubate in the dark at room temperature for 1 hour.

-

Readout: Measure fluorescence intensity (Excitation: 485 nm, Emission: 535 nm).

Validation Metrics (Scientific Integrity)

To ensure the assay is trustworthy, calculate the Z-factor for every plate. A Z-factor > 0.5 is mandatory for the data to be considered valid.

- : Standard deviation of positive/negative controls.

- : Mean signal of positive/negative controls.

Figure 2: High-Throughput Screening Workflow. A linear progression from library dosing to statistical validation.

Next-Generation Strategies: Ferroquine & Hybrids

To overcome PfCRT-mediated resistance, structural modification of the 4-aminoquinoline scaffold has evolved into "Hybrid Drugs."

Ferroquine (SSR97193)

Ferroquine incorporates a ferrocene (organometallic iron) moiety into the lateral side chain of chloroquine.[3]

-

Mechanism: The ferrocene group is lipophilic and bulky. It prevents the molecule from being recognized and transported by the mutant PfCRT K76T pore.

-

Dual Action: Additionally, the Fe(II) in ferrocene can generate Reactive Oxygen Species (ROS) via the Fenton reaction, adding a second layer of toxicity to the parasite.

Reversal Agents (Chemosensitizers)

Co-administration of 4-aminoquinolines with drugs like Verapamil or Desipramine can block the PfCRT channel, restoring chloroquine sensitivity. However, high doses required for reversal are often toxic to humans, leading research toward "Dual-Molecule" hybrids where the reversal agent is covalently linked to the 4-aminoquinoline.

References

-

Mechanism of Action & Heme Polymeriz

-

PfCRT Resistance Mechanism

-

SYBR Green I Assay Protocol & Valid

-

Ferroquine and Organometallic Antimalarials

-

Structure-Activity Rel

- Title: 4-Aminoquinolines: A Comprehensive Review of Synthetic Str

- Source: Frontiers in Chemistry (2022).

-

URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. PfCRT and its role in antimalarial drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ferroquine and its derivatives: New generation of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum | PLOS One [journals.plos.org]

- 7. Molecular Mechanisms for Drug Hypersensitivity Induced by the Malaria Parasite’s Chloroquine Resistance Transporter | PLOS Pathogens [journals.plos.org]

- 8. A Computational Study of Molecular Mechanism of Chloroquine Resistance by Chloroquine Resistance Transporter Protein of Plasmodium falciparum via Molecular Modeling and Molecular Simulations [mdpi.com]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. A critical role for PfCRT K76T in Plasmodium falciparum verapamil-reversible chloroquine resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The SYBR Green I malaria drug sensitivity assay: performance in low parasitemia samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iddo.org [iddo.org]

Technical Monograph: Antiviral Mechanisms & Profiling of 4-Aminoquinoline Compounds

Executive Summary

The 4-aminoquinoline class, historically anchored by Chloroquine (CQ) and Hydroxychloroquine (HCQ), represents a unique pharmacophore in antiviral drug discovery. While their clinical efficacy in acute viral respiratory syndromes (e.g., COVID-19, Influenza) remains contentious and largely unproven in late-stage trials, their in vitro utility as chemical probes for viral entry and endosomal dynamics is undisputed.

This guide analyzes the molecular mechanisms of 4-aminoquinolines, specifically their lysosomotropic properties that elevate endosomal pH, thereby inhibiting pH-dependent viral fusion.[1] We provide rigorous protocols for validating these mechanisms, distinguishing between entry-level inhibition and post-entry replication interference.

Critical Note on Translation: Researchers must recognize the significant disconnect between in vitro potency (Vero E6 cells) and in vivo efficacy. This guide addresses the mechanistic basis of this failure (e.g., TMPRSS2-mediated entry bypass) to prevent experimental redundancy.

Chemical Basis & Structure-Activity Relationship (SAR)[2][3]

The antiviral potency of this class hinges on the diprotic weak base character of the molecule.

Core Pharmacophore[4][5]

-

Quinoline Ring: Provides the lipophilic scaffold essential for membrane permeation.

-

7-Chloro Substitution: Critical for inhibition of hemozoin formation (malaria) and enhances lysosomal accumulation.

-

Basic Side Chain (C-4 position): The dialkylaminoalkyl side chain is the primary driver of lysosomotropism.

-

Chloroquine (CQ): Contains a diethylamino group.[2]

-

Hydroxychloroquine (HCQ): Features a

-hydroxylation on the ethyl chain. This modification increases solubility and alters the toxicity profile (reducing retinal toxicity) without significantly compromising the pKa required for pH modulation.

-

SAR Rule of Thumb: Modifications that reduce the basicity of the tertiary amine in the side chain directly correlate with a loss of antiviral potency in pH-dependent entry assays.

Mechanisms of Action: The Lysosomotropic Barrier

The primary antiviral mechanism is Endosomal Acidification Blockade . Many enveloped viruses (Influenza, SARS-CoV-2, Ebola) require an acidic trigger (pH < 6.0) within the endolysosome to induce conformational changes in viral fusion proteins (e.g., Hemagglutinin, Spike).

Pathway Analysis[4]

-

Trapping: 4-aminoquinolines diffuse through membranes in their unprotonated form.

-

Protonation: Upon entering acidic organelles (endosomes/lysosomes), they become protonated (trapped), raising the intraluminal pH.

-

Enzyme Inhibition: Elevated pH inhibits lysosomal enzymes (Cathepsins) required to cleave viral glycoproteins for fusion activation.

-

Glycosylation Interference: In the trans-Golgi network, pH elevation inhibits glycosyltransferases, leading to the production of non-infectious viral particles (e.g., HIV gp120).

Visualization: Endosomal Blockade Mechanism

Figure 1: Mechanism of lysosomotropic inhibition. The accumulation of weak bases raises organelle pH, preventing the proteolytic cleavage required for viral fusion.

Spectrum of Activity (In Vitro Data)

The following table summarizes in vitro inhibitory concentrations. Note the dependence on cell line, which dictates the viral entry pathway.

| Virus Target | Compound | EC50 Range (µM) | Cell Line | Mechanism Cited |

| SARS-CoV-2 | Chloroquine | 1.13 - 5.47 | Vero E6 | Endosomal pH elevation [1] |

| SARS-CoV-2 | Hydroxychloroquine | 0.72 - 6.14 | Vero E6 | Endosomal pH elevation [1][2] |

| HIV-1 | Chloroquine | 5 - 10 | PBMC/MT-4 | gp120 glycosylation inhibition [3] |

| Zika Virus | Chloroquine | 9.82 - 14.2 | Vero | Endosomal fusion block [4] |

| Influenza A | Chloroquine | 3 - 15 | MDCK | pH-dependent fusion block [5] |

Critical Caveat: In cells expressing TMPRSS2 (e.g., Calu-3, human lung epithelium), SARS-CoV-2 bypasses the endosome, rendering 4-aminoquinolines ineffective. This explains the in vivo failure despite in vitro potency in Vero cells (which lack TMPRSS2).

Experimental Protocol: Time-of-Addition (TOA) Assay

To validate if a 4-aminoquinoline acts at the entry or post-entry stage, a Time-of-Addition assay is mandatory. This protocol is self-validating through the use of temporal checkpoints.

Materials

-

Cell Line: Vero E6 or HeLa-ACE2 (Must be permissive).

-

Virus: Reporter virus (e.g., GFP-tagged) or wild-type (requires plaque assay/qPCR).

-

Controls:

-

Entry Inhibitor: E-64d (Cathepsin inhibitor) or Camostat (TMPRSS2 inhibitor).

-

Replication Inhibitor: Remdesivir (RdRp inhibitor).

-

Workflow Steps

-

Seeding: Plate cells at

cells/well in 96-well plates; incubate 24h. -

Infection (T=0): Infect cells at MOI 0.1 at 4°C for 1 hour (allows binding, prevents internalization).

-

Wash: Remove unbound virus with cold PBS. Shift to 37°C to initiate internalization.

-

Drug Addition Series: Add 4-aminoquinoline (

conc.) at specific timepoints:-

-1h (Pre-treatment): Tests prophylactic/receptor modulation.[3]

-

0h (Co-addition): Tests binding/entry.

-

+1h, +2h, +4h, +6h: Tests fusion, uncoating, and replication.

-

-

Harvest: Collect supernatant at 24h post-infection.

-

Readout: Quantify viral RNA (qPCR) or infectious titer (Plaque Assay).

Interpretation

-

Entry Inhibitors (CQ/HCQ): Show maximal inhibition only when added at -1h to +1h . Efficacy drops precipitously if added >2h post-infection.

-

Replication Inhibitors: Maintain efficacy even when added at +4h.

Visualization: TOA Workflow Logic

Figure 2: Time-of-Addition logic.[4] 4-aminoquinolines typically lose efficacy if added after viral internalization (T > +2h).

Challenges & Translational Gaps

The "Vero Cell Trap"

Standard antiviral screening uses Vero E6 cells (monkey kidney), which rely heavily on Cathepsin-mediated endocytosis (low pH dependent). However, human respiratory cells often use the TMPRSS2 pathway , which occurs at the plasma membrane (pH independent).

-

Result: CQ/HCQ are potent in Vero cells but fail in TMPRSS2-expressing cells (e.g., Calu-3) and in human clinical trials [6].

-

Recommendation: Always validate 4-aminoquinoline activity in a TMPRSS2-competent cell line before proceeding to in vivo models.

Toxicity

High doses required to alter lung pH in vivo often approach the toxic threshold, leading to QT interval prolongation (hERG channel blockade) and retinopathy.

References

-

Wang, M., et al. (2020). Remdesivir and chloroquine effectively inhibit the recently emerged novel coronavirus (2019-nCoV) in vitro. Cell Research. Link

-

Liu, J., et al. (2020). Hydroxychloroquine, a less toxic derivative of chloroquine, is effective in inhibiting SARS-CoV-2 infection in vitro.[1][5] Cell Discovery. Link

-

Savarino, A., et al. (2004). Effects of chloroquine on viral infections: an old drug against today's diseases? The Lancet Infectious Diseases. Link

-

Delvecchio, R., et al. (2016). Chloroquine, an Endocytosis Blocking Agent, Inhibits Zika Virus Infection in Different Cell Models. Viruses.[6][7][8][9][10][11][12][13][14] Link

-

Vigerust, D.J., et al. (2007). Context-dependent resistance to amantadine and chloroquine in influenza A virus. Journal of Virology. Link

-

Hoffmann, M., et al. (2020). Chloroquine does not inhibit infection of human lung cells with SARS-CoV-2. Nature. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Zinc(II)—The Overlooked Éminence Grise of Chloroquine’s Fight against COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The possible mechanisms of action of 4-aminoquinolines (chloroquine/hydroxychloroquine) against Sars-Cov-2 infection (COVID-19): A role for iron homeostasis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites | PLOS One [journals.plos.org]

- 7. Chloroquine is effective against influenza A virus in vitro but not in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Repurposing of well-known medications as antivirals: hydroxychloroquine and chloroquine - from HIV-1 infection to COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. bio-protocol.org [bio-protocol.org]

- 11. The controversial therapeutic journey of chloroquine and hydroxychloroquine in the battle against SARS-CoV-2: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 14. researchgate.net [researchgate.net]

Methodological & Application

4-Aminoquinoline-6-carbonitrile synthesis protocol

High-Purity Synthesis of 4-Aminoquinoline-6-carbonitrile

Strategic Overview

The 4-aminoquinoline-6-carbonitrile scaffold (CAS: 71082-49-0) is a critical pharmacophore in drug discovery, serving as the core structure for several EGFR and HER2 kinase inhibitors (e.g., Neratinib, Pelitinib analogs). While various synthetic routes exist, the Gould-Jacobs reaction remains the industry standard for scalability and reproducibility.

This protocol details a robust, three-stage synthesis starting from commercially available 4-aminobenzonitrile . Unlike palladium-catalyzed cross-couplings (Buchwald-Hartwig) which require expensive catalysts and rigorous oxygen exclusion, this route relies on thermal condensation and nucleophilic aromatic substitution (

Key Advantages of This Protocol:

-

Atom Economy: Utilizes inexpensive reagents (EMME, Dowtherm A, Ammonia).

-

Scalability: Avoids chromatographic purification for intermediates.[1]

-

Versatility: The 4-chloro intermediate allows for the introduction of various amines, not just the primary amine.

Retrosynthetic Logic

The synthesis is designed backward from the target amine, utilizing the high reactivity of the 4-chloro position for nucleophilic displacement.

Figure 1: Retrosynthetic analysis showing the disconnection of the 4-amino group and the construction of the quinoline core via the Gould-Jacobs pathway.

Detailed Experimental Protocol

Phase 1: Scaffold Construction (Gould-Jacobs Cyclization)

This phase builds the pyridine ring onto the benzene substrate.

Reagents:

-

4-Aminobenzonitrile (1.0 eq)

-

Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

-

Dowtherm A (Diphenyl ether/biphenyl eutectic mixture) or Diphenyl ether (Solvent)

Step 1.1: Condensation (Formation of Enamine)

-

Charge a round-bottom flask with 4-aminobenzonitrile (11.8 g, 100 mmol) and EMME (23.7 g, 110 mmol).

-

Heat the neat mixture to 110–120°C for 2–3 hours.

-

Observation: Ethanol is evolved.[2] A reflux condenser should be used initially, then removed or set to distillation mode to drive the equilibrium forward by removing ethanol.

-

Checkpoint: The mixture will solidify upon cooling. This is the enamine intermediate (diethyl (4-cyanophenylaminomethylene)malonate). It can be recrystallized from ethanol/hexane if high purity is required, but crude is typically sufficient.

Step 1.2: Thermal Cyclization

-

In a separate large flask equipped with a mechanical stirrer and air condenser, heat Dowtherm A (100 mL) to reflux (~250°C ).

-

Critical Step: Add the enamine intermediate (from Step 1.1) portion-wise or as a hot solution to the boiling solvent. Rapid addition is crucial to prevent polymerization side-reactions.

-

Maintain reflux for 30–60 minutes.

-

Cool the mixture to room temperature. The product, 4-hydroxy-6-cyanoquinoline (technically the 4-quinolinone tautomer), will precipitate as a tan/brown solid.

-

Filter the solid and wash copiously with hexanes or acetone to remove Dowtherm A.

-

Yield Target: 70–85%.

Phase 2: Activation (Chlorination)

Conversion of the hydroxyl group to a chloride leaving group.

Reagents:

-

Phosphorus oxychloride (

) (5–10 eq) -

Catalytic DMF (optional, accelerates reaction)

Protocol:

-

Suspend 4-hydroxy-6-cyanoquinoline (10 g) in

(50 mL). -

Add 2–3 drops of anhydrous DMF.

-

Reflux the mixture (105°C ) for 2–4 hours.

-

Monitoring: The solid will dissolve, turning the solution dark. Monitor by TLC (EtOAc/Hexane) or LC-MS.

-

-

Workup (Safety Critical):

-

Evaporate excess

under reduced pressure (rotary evaporator with scrubber). -

Pour the thick residue slowly onto crushed ice/ammonia water mixture with vigorous stirring. Maintain pH > 8 to prevent hydrolysis of the nitrile.

-

-

Filter the precipitate, wash with water, and dry in a vacuum oven.

-

Product: 4-Chloro-6-cyanoquinoline.

-

Yield Target: 85–95%.

Phase 3: Amination (The Critical

)

Displacement of the chloride with ammonia to yield the final primary amine.

Reagents:

-

Ammonia gas (

) or 7N -

Solvent: Ethanol or Isopropanol (if not using pre-saturated solution)

Protocol:

-

Place 4-chloro-6-cyanoquinoline (5.0 g) in a pressure vessel (autoclave or heavy-walled sealed tube).

-

Add 7N

in Methanol (50 mL, excess). -

Seal the vessel and heat to 100–120°C for 12–24 hours.

-

Note: The reaction is slower than with substituted anilines due to the lower nucleophilicity of ammonia compared to alkyl amines.

-

-

Cool to room temperature and carefully vent the vessel.

-

Concentrate the solvent.

-

Purification:

-

Final Product: 4-Aminoquinoline-6-carbonitrile .

-

Characterization:

-

1H NMR (DMSO-d6): Characteristic signals for the quinoline protons and a broad singlet for the

(exchangeable with -

IR: Sharp nitrile stretch at ~2220

.

-

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Specification | Scientific Rationale |

| Cyclization Temp | >245°C | The Gould-Jacobs cyclization has a high activation energy.[2] Below 240°C, the reaction stalls or yields side products. |

| Moisture Control | Strictly Anhydrous ( | |

| Ammonia Pressure | 5–10 bar (Sealed Tube) | Ammonia solubility decreases with heat. High pressure ensures sufficient concentration of the nucleophile in the liquid phase. |

| Quench pH | pH 8–9 | Acidic quenching of the chlorination step can hydrolyze the 6-cyano group to an amide or carboxylic acid. |

Troubleshooting Logic Flow

Figure 2: Decision tree for troubleshooting common synthetic failures in the quinoline protocol.

References

-

Gould, R. G., & Jacobs, W. A. (1939).[2][4] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[4]

-

Wissner, A., et al. (2003). Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry, 46(1), 49–63. (Demonstrates the 4-chloro to 4-amino conversion logic on similar scaffolds).

- Zhang, Y., et al. (2018). Process Development for the Synthesis of a Quinoline-Based Kinase Inhibitor. Organic Process Research & Development. (Provides industrial context for the POCl3 and Ammonolysis steps).

-

PubChem Compound Summary. (2025). 4-Aminoquinoline-6-carbonitrile (CAS 71082-49-0).

Sources

Analytical methods for 4-Aminoquinoline-6-carbonitrile characterization

Application Note: Analytical Characterization of 4-Aminoquinoline-6-carbonitrile

Introduction

4-Aminoquinoline-6-carbonitrile (CAS: 163532-97-8) is a critical intermediate scaffold in the synthesis of next-generation Tyrosine Kinase Inhibitors (TKIs), specifically those targeting EGFR and HER2 (e.g., analogs of Pelitinib and Neratinib). The molecule features a fused bicyclic aromatic system with two distinct functional "handles": a nucleophilic amino group at position 4 and an electrophilic nitrile group at position 6.

Precise characterization of this intermediate is vital for downstream process control. Impurities such as 4-chloroquinoline-6-carbonitrile (unreacted starting material) or hydrolysis byproducts (amides/acids) can significantly degrade the yield and potency of the final API (Active Pharmaceutical Ingredient).

This guide provides a self-validating analytical framework combining FT-IR, NMR, and HPLC-MS methodologies tailored to the specific physicochemical properties of the aminoquinoline core.

Physicochemical Profile & Method Strategy

Understanding the molecule's behavior dictates the analytical conditions.

| Property | Value (Approx.) | Analytical Implication |

| Molecular Formula | MW = 169.18 g/mol . Detectable by MS ( | |

| pKa (Amino N) | ~8.5 - 9.0 | Basic. Will tail on standard silica columns without end-capping or pH modification. |

| Solubility | Low in water/hexane. High in DMSO/MeOH. | NMR: Use DMSO- |

| UV Max | ~250 nm, ~320 nm | Strong aromatic absorption. UV detection is highly sensitive. |

Protocol 1: Qualitative Identification by FT-IR

Objective: Confirm the presence of the nitrile functional group and the primary amine, distinguishing it from the chloro- precursor.

Principle: The nitrile (

Workflow Diagram:

Figure 1: FT-IR Acquisition Workflow utilizing Attenuated Total Reflectance (ATR) for minimal sample loss.

Detailed Procedure:

-

Instrument: FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50) equipped with a Diamond ATR accessory.

-

Blanking: Clean the crystal with isopropanol. Collect a background air spectrum.

-

Sample Application: Place ~2 mg of 4-Aminoquinoline-6-carbonitrile onto the crystal. Apply pressure using the anvil until the force gauge reaches the optimal zone (usually ~100 N).

-

Parameters:

-

Range: 4000 – 450

-

Resolution: 4

-

Accumulations: 16 or 32 scans.

-

-

Critical Peak Interpretation:

| Functional Group | Wavenumber ( | Description | Causality |

| Nitrile ( | 2220 – 2240 | Sharp, Medium | Conjugation with the aromatic ring lowers this from the typical aliphatic 2250 |

| Amine ( | 3300 – 3450 | Doublet (Weak/Broad) | Symmetric and asymmetric stretching of the primary |

| Aromatic ( | 1580 – 1620 | Strong | Quinoline ring breathing modes. |

Protocol 2: Structural Confirmation by NMR

Objective: Verify the substitution pattern (4,6-disubstituted) and ensure no regioisomers are present.

Solvent Choice: DMSO-

1H NMR Assignment (400 MHz, DMSO-

-

Amino Protons: Look for a broad singlet around

7.0 – 8.0 ppm (exchangeable with -

H-2 Proton: A singlet or doublet at

8.4 – 8.6 ppm . This proton is deshielded by the adjacent ring nitrogen. -

H-5 Proton: A doublet around

8.8 – 9.0 ppm . This is the most deshielded aromatic proton due to the "bay region" effect and the ortho-nitrile electron withdrawal. -

H-3 Proton: A doublet upfield around

6.6 – 6.8 ppm . Shielded by the electron-donating amino group at position 4.

Self-Validation Check:

-

Integration ratio of Aromatic H : Amino H must be roughly 5:2 .

-

If the H-3 doublet is missing or shifted significantly downfield, suspect the presence of 4-chloroquinoline (no amino donor effect).

Protocol 3: HPLC-UV/MS Purity & Impurity Profiling

Objective: Quantify purity and identify the specific impurity 4-chloroquinoline-6-carbonitrile.

Challenge: The 4-amino group is basic. On standard silica C18 at neutral pH, the protonated amine interacts with residual silanols, causing severe peak tailing. Solution: Use a "Base-Deactivated" (End-capped) column and a low pH mobile phase to keep the amine fully protonated and the silanols protonated (neutral), or a high pH buffer to keep the amine neutral. Method A (Low pH) is preferred for MS compatibility.

Method Development Logic Tree:

Figure 2: Decision matrix for selecting mobile phase conditions suitable for basic heterocycles.

Detailed HPLC Parameters:

-

Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent end-capped column),

. -

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-2 min: 5% B (Equilibration)

-

2-12 min: 5%

90% B (Linear ramp) -

12-15 min: 90% B (Wash)

-

-

Flow Rate: 1.0 mL/min.

-

Detection:

-

UV: 254 nm (Reference) and 320 nm (Specific to quinoline).

-

MS: ESI Positive Mode. Scan range 100–500 m/z.

-

System Suitability Criteria (Acceptance Limits):

-

Tailing Factor (

): -

Resolution (

): -

Precision: RSD

for 5 replicate injections.

Impurity Markers:

-

Starting Material: 4-Chloroquinoline-6-carbonitrile. (Elutes later than product due to lack of polar amino group).

-

Hydrolysis Product: 4-Aminoquinoline-6-carboxylic acid (Elutes earlier due to polar acid group).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68476, 4-Aminoquinoline. Retrieved January 29, 2026 from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds.

-

University of California, Los Angeles (UCLA). Table of Characteristic IR Absorptions. Retrieved January 29, 2026 from [Link]

-

Chemistry LibreTexts (2025). Infrared Spectroscopy Absorption Table. Retrieved January 29, 2026 from [Link]

-

EBI ChEMBL. Target profile for 4-aminoquinoline derivatives. Retrieved January 29, 2026 from [Link]

Application Note: High-Purity Isolation of 4-Aminoquinoline-6-carbonitrile via pH-Switching HPLC

Abstract & Introduction

4-Aminoquinoline-6-carbonitrile is a critical scaffold in medicinal chemistry, serving as a precursor for antimalarial agents (analogous to chloroquine) and tyrosine kinase inhibitors (e.g., EGFR inhibitors). Its purification presents a classic chromatographic challenge: the molecule contains a basic amine (position 4) capable of strong silanol interactions, and a polar nitrile group (position 6) that is susceptible to hydrolysis under extreme conditions.

Standard low-pH methods often suffer from peak tailing and limited loading capacity due to the repulsion between the protonated analyte and the positively charged protonated silanols (or simple overload of the ionized species). This Application Note details a pH-switching strategy . We utilize a High-pH (pH 10) preparative method to suppress ionization, maximizing loading capacity and peak shape, followed by a Low-pH (pH 2.5) analytical QC to ensure orthogonal purity verification.

Physicochemical Profiling & Strategy

The Molecule[1][2]

-

Core: Quinoline (Aromatic, Hydrophobic).

-

Functional Group 1 (Amine, C4): Basic. While typical 4-aminoquinolines have a pKa ~8-9, the electron-withdrawing nitrile at C6 lowers the ring nitrogen pKa to approximately 6.5–7.5.

-

Functional Group 2 (Nitrile, C6): Polar, non-ionizable. Vulnerable to hydrolysis to amide/carboxylic acid if exposed to extreme pH/heat for prolonged periods.

The "High-pH" Advantage

At pH 10 (Ammonium Bicarbonate), 4-Aminoquinoline-6-carbonitrile exists predominantly in its neutral (free base) form.

-

Benefit 1: Silanol Suppression. The high pH deprotonates residual silanols on the silica surface, but since the analyte is also neutral, the dreaded cation-exchange mechanism (tailing) is eliminated.

-

Benefit 2: Loading Capacity. Neutral organic molecules generally have higher solubility in the stationary phase (C18) than their ionized counterparts, allowing for 10-20x higher mass loading on Prep-LC columns before peak distortion occurs.

The "Orthogonal" Validation

Impurities such as 4-chloro-6-cyanoquinoline (starting material) or hydrolysis byproducts may co-elute at pH 10. By checking the purified fractions at pH 2.5 (Formic Acid/TFA), we alter the selectivity (selectivity

Experimental Protocols

Materials & System Suitability

-

LC System: Binary Gradient HPLC (Prep: >50 mL/min capability; Analytical: UPLC/HPLC).

-

Detector: UV-Vis Diode Array (Monitored at 254 nm for aromatic core and 320 nm for specific quinoline absorbance).

-

Stationary Phase (CRITICAL):

-

Requirement: High-pH stable Hybrid Silica (pH 1-12 tolerance).[1]

-

Recommended: Waters XBridge C18, Phenomenex Gemini NX-C18, or Agilent Poroshell HPH.

-

Dimensions: 4.6 x 100mm (Analytical), 19/30 x 150mm (Prep).

-

Protocol A: Analytical Scouting (High pH)

Purpose: To determine the elution profile and calculate the focused gradient for prep.

| Parameter | Setting |

| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with NH₄OH) |

| Mobile Phase B | Acetonitrile (100%) |

| Flow Rate | 1.0 mL/min (for 4.6mm ID column) |

| Gradient | 5% B to 95% B over 10 minutes |

| Temperature | 35°C |

| Injection | 5 µL (1 mg/mL in DMSO) |

Expected Result: The target compound (neutral) should elute as a sharp, symmetrical peak. If the starting material (4-chloro derivative) is present, it will elute later due to higher hydrophobicity (Cl vs NH2).

Protocol B: Preparative Purification (The Harvest)

Purpose: Mass isolation.

-

Sample Preparation: Dissolve crude solid in DMSO. If solubility is low, add 10% Methanol. Filter through 0.45 µm PTFE.

-

Concentration Target: 50–100 mg/mL.

-

-

Gradient Scaling: Based on the analytical run, create a "Focused Gradient." If the peak elutes at 40% B analytically, the Prep gradient should start at 20% B and end at 60% B.

-

Execution:

| Step | Time (min) | % B | Description |

| Initial | 0.0 | 10 | Equilibration |

| Load | 1.0 | 10 | Injection |

| Ramp | 2.0 | 20 | Start of Focused Gradient |

| Elute | 12.0 | 60 | End of Focused Gradient |

| Wash | 12.1 | 95 | Column Wash (Remove dimers/polymers) |

| Re-eq | 15.0 | 10 | Ready for next injection |

-

Fraction Collection: Trigger on Slope (e.g., 10 mAU/sec) or Level (e.g., 50 mAU).

-

Post-Run Handling:

-

Pool fractions.

-

CRITICAL: Lyophilize (freeze-dry) rather than rotary evaporate at high heat to prevent nitrile hydrolysis in the basic buffer. Ammonium bicarbonate is volatile and will sublime.

-

Protocol C: Orthogonal Purity Check (Low pH)

Purpose: Verification of purity using selectivity change.

-

Column: Standard C18 or C8.

-

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5–95% B.

-

Pass Criteria: Single peak >98% area integration. No "shoulder" peaks that were hidden in the High pH run.

Visualized Workflows

Purification Logic Flow

The following diagram illustrates the decision-making process for purifying this basic heterocycle.

Caption: Step-by-step workflow emphasizing the "Orthogonal QC" loop to ensure phase selectivity did not mask impurities.

Mechanism of Action: pH Switching

This diagram explains the chemical state of the molecule during the two phases.

Caption: Mechanistic comparison showing why High pH is selected for Prep (Loading) and Low pH for QC (Selectivity).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Fronting | Column Overload (Mass) | Reduce injection volume or increase column diameter. Ensure sample is dissolved in a solvent compatible with the mobile phase (minimize pure DMSO if possible). |

| Peak Tailing (High pH) | Column Void or Aging | High pH strips silica over time. Replace column or ensure "Hybrid" particle technology is being used. |

| Recovery Low | Precipitation | Sample may have precipitated in the needle/loop if the aqueous buffer concentration is too high. Lower buffer strength to 10mM. |

| Extra Peaks in QC | Hydrolysis | If a peak appears at -18 mass units (amide) or +1 mass unit (acid), the nitrile hydrolyzed. Avoid heat during evaporation; use lyophilization. |

References

- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard text on pH effects and silanol interactions).

-

Phenomenex Technical Notes. (2023). Basic Analytes and the Use of High pH Stable Stationary Phases. Link (Verified source on Gemini/Kinetex high pH stability).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 68476, 4-Aminoquinoline. Link (Source for physicochemical properties and structural data).

- McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A.

-

Waters Corporation. (2024). XBridge BEH C18 Column Care and Use Manual. Link (Protocol for hybrid particle handling at pH 10).

Sources

Application Note: High-Resolution NMR Analysis of 4-Aminoquinoline-6-carbonitrile

Topic: Structural Elucidation and NMR Protocol for 4-Aminoquinoline-6-carbonitrile Content Type: Application Note & Standard Operating Procedure (SOP) Audience: Medicinal Chemists, Analytical Scientists, and QC Specialists.[1][2][3]

Introduction & Pharmacophore Significance